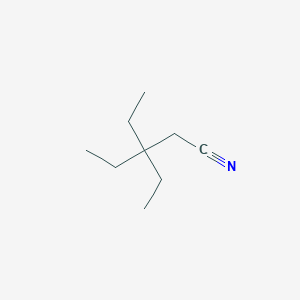
CID 60116453
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is an organosilicon compound that features a methacrylate group and a dimethylsilyl group. This compound is known for its unique properties, which make it valuable in various industrial and research applications. It is often used as a coupling agent and in the synthesis of specialized polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is scaled up using similar reaction conditions but with optimized parameters to enhance yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used.
Substitution: Nucleophiles such as alcohols or amines are used in the presence of catalysts like tetrabutylammonium fluoride.
Major Products
Polymers: Methacrylate-based polymers with varying properties depending on the polymerization conditions.
Siloxanes: Hydrolysis products that include silanols and siloxanes.
Functionalized Silanes: Products from substitution reactions that introduce new functional groups.
Scientific Research Applications
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for use in drug delivery systems and medical coatings.
Industry: Utilized as a coupling agent in adhesives, sealants, and coatings to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with various substrates. The methacrylate group can undergo polymerization to form robust polymer networks, while the silyl group can interact with inorganic surfaces to enhance adhesion. These interactions are mediated through the formation of siloxane bonds and the polymerization of the methacrylate group.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Trimethylsilyl)oxy]propyl methacrylate
- 3-[(Dimethylsilyl)oxy]propyl acrylate
- 3-[(Dimethylsilyl)oxy]propyl vinyl ether
Uniqueness
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is unique due to its combination of a methacrylate group and a dimethylsilyl group. This dual functionality allows it to participate in both polymerization and surface modification reactions, making it highly versatile in various applications.
Properties
Molecular Formula |
C9H17O3Si |
|---|---|
Molecular Weight |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-8(2)9(10)11-6-5-7-12-13(3)4/h1,5-7H2,2-4H3 |
InChI Key |
SZHGPVWQZCAXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCO[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


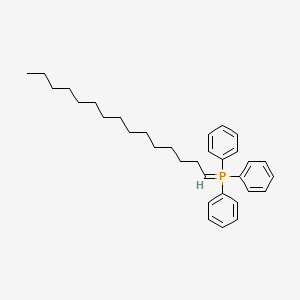
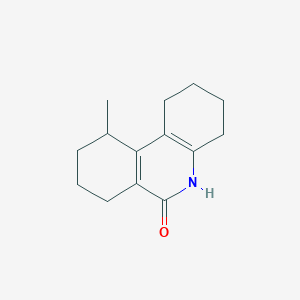
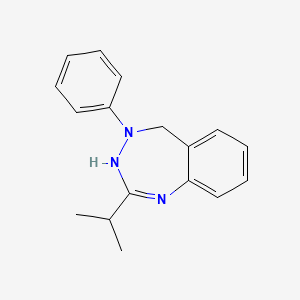
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)


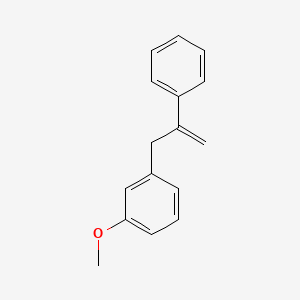
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
